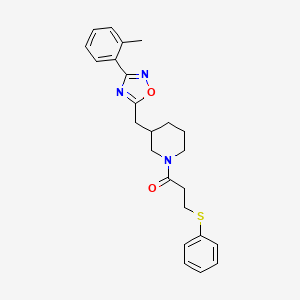![molecular formula C18H13F3N2OS B2688195 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671198-56-4](/img/structure/B2688195.png)
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a quinoline moiety linked to a trifluoromethyl-substituted phenyl group via a sulfanyl bridge
准备方法
The synthesis of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the formation of the quinoline and trifluoromethylphenyl components followed by their coupling through a sulfanyl linkage. One common method involves the use of β-keto esters or 1,3-diketones with substituted ortho-aminobenzaldehydes in ethanol, employing a [4 + 2] cycloaddition reaction . This method is advantageous due to its operational simplicity, broad substrate scope, and good functional group compatibility.
化学反应分析
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution
科学研究应用
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a candidate for studying biological interactions at the molecular level.
作用机制
The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function .
相似化合物的比较
Similar compounds to 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-(quinolin-2-ylsulfanyl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
2-(quinolin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide: The position of the trifluoromethyl group affects the compound’s reactivity and interaction with biological targets.
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)benzyl]acetamide: The benzyl group introduces additional steric hindrance, influencing the compound’s overall activity.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for diverse applications.
属性
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)13-5-3-6-14(10-13)22-16(24)11-25-17-9-8-12-4-1-2-7-15(12)23-17/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBMPYAIBXOSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
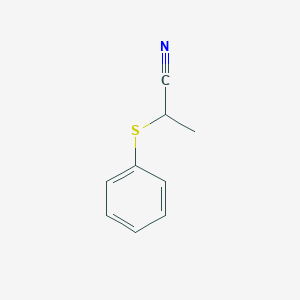
![N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2688114.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)

![methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2688120.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2688122.png)
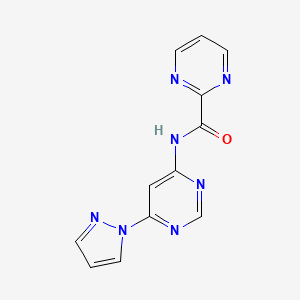
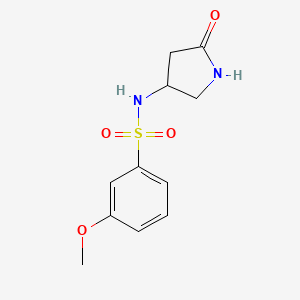
![methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)
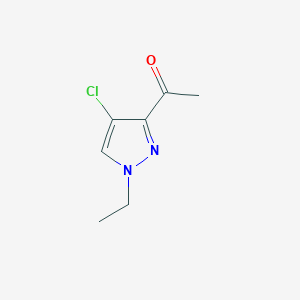
![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)
